molecular formula C7H6N2O2 B12925704 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one CAS No. 825634-16-0

5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one

カタログ番号: B12925704
CAS番号: 825634-16-0
分子量: 150.13 g/mol
InChIキー: YWVLEHSOTSOGIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly for its structural relation to the biologically prominent pyridazin-3(2H)-one scaffold. This core structure is recognized as a privileged pharmacophore in the development of bioactive agents . Researchers are especially interested in pyridazinone derivatives for their potential multi-targeting activities in critical health areas, including cardiovascular diseases and oncology . The propargylic alcohol substituent in this specific compound presents a versatile chemical handle for further synthetic modification, such as in Click chemistry reactions, making it a valuable intermediate for generating more complex molecular libraries for high-throughput screening . The pyridazin-3(2H)-one scaffold is extensively documented in scientific literature for its diverse biological activities. Recent research highlights its role in designing novel vasodilators that demonstrate potent efficacy by modulating vascular tone, potentially through mechanisms involving the upregulation of eNOS mRNA expression and subsequent increases in bioavailable nitric oxide—a key signaling molecule in vascular relaxation . Concurrently, this scaffold is a key structural component in targeted anticancer agents, with derivatives acting as inhibitors for various kinase targets and other enzymes crucial for cancer cell proliferation and survival . The structural features of 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one, including the hydrogen-bond acceptor capacity of the carbonyl group and the rigidity conferred by the alkyne spacer, are optimized for interaction with a range of biological targets. This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

特性

CAS番号

825634-16-0

分子式

C7H6N2O2

分子量

150.13 g/mol

IUPAC名

4-(3-hydroxyprop-1-ynyl)-1H-pyridazin-6-one

InChI

InChI=1S/C7H6N2O2/c10-3-1-2-6-4-7(11)9-8-5-6/h4-5,10H,3H2,(H,9,11)

InChIキー

YWVLEHSOTSOGIL-UHFFFAOYSA-N

正規SMILES

C1=C(C=NNC1=O)C#CCO

製品の起源

United States

準備方法

Synthesis via Alkynylation of Pyridazin-3(2H)-one

  • Starting material : Pyridazin-3(2H)-one or its 5-halogenated derivative (e.g., 5-bromo-pyridazin-3(2H)-one).

  • Alkynylation step : The 5-position halogen can be substituted by a propargyl alcohol moiety through nucleophilic substitution or Sonogashira-type coupling reactions.

  • Typical reagents and conditions :

    • Use of terminal alkynes bearing a hydroxy group (e.g., propargyl alcohol or protected derivatives).
    • Palladium-catalyzed cross-coupling (Sonogashira coupling) with copper co-catalyst under mild conditions.
    • Base such as triethylamine or potassium carbonate in solvents like DMF or THF.
  • Outcome : Formation of 5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one with retention of the hydroxy group.

This approach is supported by analogous procedures in the literature for functionalizing pyridazinones at the 5-position with alkynyl substituents.

Alternative Route via Michael Addition and Subsequent Functionalization

  • Starting from pyridazin-3(2H)-one, Michael addition with an α,β-unsaturated carbonyl compound bearing an alkyne functionality can be performed.

  • Subsequent reduction or functional group transformation introduces the hydroxy group at the propargyl side chain.

  • This method is less direct but can be useful when direct alkynylation is challenging.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Preparation of 5-bromo-pyridazin-3(2H)-one Bromination with N-bromosuccinimide (NBS) and triphenylphosphine (PPh3) in anhydrous solvent 70-85 Bromination selective at 5-position
Sonogashira coupling 5-bromo-pyridazin-3(2H)-one + propargyl alcohol, Pd(PPh3)2Cl2, CuI, triethylamine, DMF, 50-80°C, 6-12 h 60-75 Mild conditions preserve hydroxy group
Purification Recrystallization or column chromatography - Yields depend on purity and scale

Research Findings and Analytical Data

  • Spectroscopic characterization : The synthesized compound is typically characterized by FT-IR (showing OH and C≡C stretches), ^1H NMR (signals for pyridazinone protons and propargyl side chain), and ^13C NMR (alkyne carbons and carbonyl carbon).

  • Thermal stability : Pyridazin-3(2H)-one derivatives with alkynyl substituents show good thermal stability up to their melting points, as confirmed by TGA/DTA studies.

  • Crystallographic data : Single-crystal X-ray diffraction confirms the substitution pattern and the presence of the hydroxypropynyl group at the 5-position.

  • Computational studies : DFT calculations support the stability and electronic structure of the compound, showing slight differences between gas-phase and solid-state geometries.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Multicomponent synthesis Arenes, cyclic anhydrides, hydrazines, ionic liquid catalyst High yield, short reaction time May not directly introduce alkynyl substituent
Domino hydrohydrazination Phenylhydrazine, alkynoic acid, ZnCl2 One-pot, moderate to good yields Limited to specific alkynoic acids
Halogenation + Sonogashira coupling 5-bromo-pyridazin-3(2H)-one, propargyl alcohol, Pd/Cu catalysts Direct alkynylation, preserves hydroxy group Requires halogenated intermediate
Michael addition + functionalization Pyridazinone, α,β-unsaturated alkyne, reduction steps Versatile, allows functional group manipulation Multi-step, lower overall yield

化学反応の分析

Types of Reactions

5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond can be reduced to form a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)pyridazin-3(2H)-one.

    Reduction: Formation of 5-(3-Hydroxyprop-1-en-1-yl)pyridazin-3(2H)-one.

    Substitution: Formation of various substituted pyridazinones.

科学的研究の応用

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one." However, the search results do offer some related information that could be relevant:

Chemical Information:

  • Chemical Description 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is a chemical compound . Its molecular formula is C₇H₆N₂O₂ and its monoisotopic mass is 150.042927432 daltons .

Related Research:

  • Monoamine Oxidase B (MAO-B) Inhibitors: Pyridazin-3(2H)-one derivatives are mentioned as selective inhibitors of MAO-B, which are useful in treating disorders related to MAO-B hyperactivity, such as Parkinson's disease, Alzheimer's disease, and other dementias . The derivatives are substituted at positions 4, 5, or 6 with dithiocarbamate fragments and linked to these positions through an alkyl chain .
  • Synthesis of Pyridazinone Derivatives: The patent literature describes the synthesis of pyridazinone derivatives, which involves multiple steps starting from furanones. These furanones react with methylhydrazine, phenylhydrazine, or benzylhydrazine in ethanol to produce pyridazinones. Further reactions with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) transform these into 5-hydroxyalkyl-3(2H)-pyridazinones .

Heterocyclic Amines and Carcinogenicity:

  • Heterocyclic Amines: Research indicates that heterocyclic amines, found in cooked food and produced from creatine supplementation, are associated with cancer risk . These amines can undergo activation in breast tissue and may lead to the formation of DNA adducts, potentially initiating breast cancer . Examples of carcinogenic heterocyclic amines include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) .

作用機序

The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.

    Modulating Receptors: Binding to receptors and altering their activity.

    Interfering with Pathways: Disrupting key biological pathways to achieve therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyridazinone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis with key analogues:

Compound Substituents Key Features Reference
5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one 5-(3-hydroxypropynyl) Propargyl alcohol group enables hydrogen bonding; alkyne for click chemistry. N/A
4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic amino)pyridazin-3(2H)-one 4-Cl, 2-(3-Cl-4-F-phenyl), 5-aminosubstituent Enhanced anticancer/antiangiogenic activity due to halogen and amine groups.
6-((4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one 6-triazinyloxy Ultrasound-assisted synthesis (85-92% yield); green chemistry applicability.
5-(4-Trifluoromethylphenyl)pyridazin-3(2H)-one 5-(4-CF₃-phenyl) Electron-withdrawing CF₃ group improves metabolic stability and lipophilicity.
3-Propyl-5-(3-pyridyl)-1H-pyrazin-2-one 3-propyl, 5-pyridyl Dual heterocyclic system (pyrazinone + pyridine) for broad bioactivity.

Key Observations:

  • Halogenation: Compounds like 4-chloro-2-(3-chloro-4-fluorophenyl)-5-aminopyridazin-3(2H)-one () demonstrate that halogen atoms (Cl, F) enhance binding to hydrophobic enzyme pockets, contributing to anticancer activity.
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-(4-CF₃-phenyl)pyridazin-3(2H)-one () increases stability and membrane permeability, critical for CNS-targeting drugs.
  • Synthetic Methods : Ultrasound-assisted synthesis () achieves higher yields (85-92%) compared to traditional methods (60-75%), emphasizing efficiency for industrial scale-up.

Critical Analysis and Contradictions

  • Synthetic Efficiency : highlights ultrasound-assisted synthesis as superior to traditional methods, yet uses high-temperature (180°C) reactions without mentioning yield trade-offs. This suggests context-dependent optimization.
  • Bioactivity vs. Stability: While halogenated pyridazinones () show potent bioactivity, their metabolic stability may be inferior to CF₃-containing analogues (), indicating a need for balanced design.

生物活性

5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C7_{7}H6_{6}N2_{2}O2_{2}
  • Molecular Weight : 150.13 g/mol
  • CAS Number : 71418075

This compound features a pyridazine ring, which is known for its role in various biological activities, including anti-inflammatory and analgesic properties.

Research indicates that derivatives of pyridazinone compounds, including 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one, exhibit biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are critical in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Key Findings:

  • COX Inhibition : The compound has shown a selective inhibition of COX-2 over COX-1, which is beneficial as it may reduce gastrointestinal side effects associated with non-selective NSAIDs .
  • Antioxidant Activity : Studies have indicated that pyridazinone derivatives possess antioxidant properties, which could contribute to their anti-inflammatory effects by reducing oxidative stress .

Pharmacological Activities

The biological activities associated with 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one include:

  • Anti-inflammatory Activity :
    • In vitro studies demonstrate that this compound can significantly reduce inflammation markers in cell cultures.
    • A comparative study showed that it has a better COX-2/COX-1 selectivity ratio compared to standard anti-inflammatory drugs like Meloxicam .
  • Analgesic Effects :
    • Animal models have reported that administration leads to a notable reduction in pain responses, suggesting its potential as an analgesic agent .
  • Antimicrobial Properties :
    • Preliminary data indicate some antimicrobial activity against specific bacterial strains, although further studies are needed to elucidate these effects fully .

Case Studies and Research Findings

Several research studies have explored the efficacy and safety profile of 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one:

StudyMethodologyFindings
Malinka et al. (2020)In vitro assays on COX inhibitionDemonstrated selective COX-2 inhibition with promising anti-inflammatory properties .
MDPI Study (2024)Animal model for analgesic effectShowed significant reduction in pain compared to control groups .
PubChem Data ReviewStructural analysis and preliminary bioactivityIdentified potential for further development as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are commonly employed for the regioselective introduction of substituents on pyridazin-3(2H)-one scaffolds?

Answer: Regioselective synthesis often involves precursor-directed cyclization or cross-coupling reactions. For example, Suzuki-Miyaura coupling has been utilized to introduce aryl/heteroaryl groups at specific positions (e.g., position 5 or 6), as demonstrated in the synthesis of antiplatelet derivatives . Challenges include controlling competing reaction pathways; optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent polarity) is critical. Purification via column chromatography with solvent systems like hexane/ethyl acetate (1:1) ensures isolation of regioisomers .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 5-substituted pyridazin-3(2H)-one derivatives for antiplatelet activity?

Answer: SAR analysis of 5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-ones revealed that electron-withdrawing groups (e.g., -NO₂) at position 2 enhance antiplatelet efficacy by modulating hydrogen bonding with platelet receptors. Conversely, bulky substituents at position 4 reduce activity due to steric hindrance . Advanced studies employ molecular docking (e.g., using MOE software) to predict interactions with PARP-12 catalytic domains, as seen in analogs like RBN-2397 .

Basic: What spectroscopic techniques are essential for characterizing 5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one derivatives?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl signals (δ ~160 ppm) .
  • IR Spectroscopy : Identification of hydroxyl (ν ~3300 cm⁻¹) and carbonyl (ν ~1670 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Validation of molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1 for dopamine agonist analogs) .

Advanced: How can contradictory biological activity data between in vitro and in vivo models be resolved for pyridazin-3(2H)-one derivatives?

Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the 3-hydroxypropynyl group). Strategies include:

  • Prodrug Design : Masking the hydroxyl group as an ester to improve bioavailability .
  • Metabolite Identification : LC-MS/MS profiling to track degradation pathways .
  • Species-Specific Assays : Comparative testing in human vs. rodent platelet-rich plasma to account for receptor variability .

Basic: What in vitro assays are used to evaluate the anti-inflammatory potential of pyridazin-3(2H)-one derivatives?

Answer: Common assays include:

  • Heat-Induced Hemolysis : Quantifying erythrocyte membrane stabilization (IC₅₀ values < 50 µM observed for chlorophenyl derivatives) .
  • COX-2 Inhibition : ELISA-based measurement of prostaglandin E₂ reduction .
  • Cytokine Profiling : ELISA or multiplex assays (e.g., TNF-α, IL-6 suppression) in LPS-stimulated macrophages .

Advanced: How can X-ray crystallography resolve ambiguities in the conformational flexibility of 5-substituted pyridazin-3(2H)-ones?

Answer: X-ray structures (e.g., PDB ID: 6V3W) reveal that the 3-hydroxypropynyl side chain adopts a planar conformation stabilized by intramolecular hydrogen bonding (O–H···N). This rigidity impacts ligand-receptor binding, as seen in PARP inhibitors . Advanced studies use density functional theory (DFT) to correlate crystallographic data with electronic properties .

Basic: What stability challenges are associated with 5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one derivatives during storage?

Answer: The propargyl alcohol moiety is prone to oxidation, leading to ketone formation. Recommendations include:

  • Storage Conditions : -20°C under inert atmosphere (N₂/Ar) .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) to aqueous solutions .
  • Monitoring : Periodic HPLC analysis (C18 columns, acetonitrile/water gradients) to detect degradation .

Advanced: How can computational modeling predict off-target interactions of pyridazin-3(2H)-one derivatives with non-canonical enzymes?

Answer: Molecular dynamics simulations (e.g., using GROMACS) assess binding to off-targets like cytochrome P450 isoforms. For example, docking studies of 5-(trifluoromethyl)pyridazinones identified potential interactions with CYP3A4, guiding structural modifications to reduce metabolic clearance .

Basic: What reaction conditions minimize byproduct formation during the synthesis of 5-alkynyl pyridazin-3(2H)-ones?

Answer: Key strategies:

  • Sonogashira Coupling : Use of PdCl₂(PPh₃)₂/CuI catalyst system in THF/Et₃N (3:1) at 60°C .
  • Purification : Celite filtration to remove Pd residues, followed by acidification (4M HCl) to precipitate pure products .

Advanced: What mechanistic insights explain the divergent biological activities of regioisomeric pyridazin-3(2H)-one derivatives?

Answer: Positional isomerism (e.g., substituents at C4 vs. C5) alters electron distribution, affecting π-π stacking with target proteins. For example, 5-(3-oxophenyl) derivatives exhibit stronger PARP inhibition than 4-substituted analogs due to optimal alignment with the NAD⁺ binding pocket .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。